L-HISTIDINE:HCL:H2O (D5; 15N3)
Description
BenchChem offers high-quality L-HISTIDINE:HCL:H2O (D5; 15N3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-HISTIDINE:HCL:H2O (D5; 15N3) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
217.64 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational Role of Histidine in Biomolecular Systems
L-histidine is an essential amino acid, meaning it must be obtained from the diet, and it plays a multifaceted role in a vast array of biological processes. nih.gov Its unique imidazole (B134444) side chain is a key feature, possessing an acid/base character that makes it a versatile participant in enzyme catalysis. nih.gov This property allows histidine residues within proteins to act as proton donors or acceptors, facilitating numerous biochemical reactions. nih.govmdpi.com
Furthermore, histidine is crucial for coordinating metal ions such as zinc, copper, iron, and manganese within proteins and enzymes. nih.govmdpi.com This ability is fundamental to the structure and function of many biomolecules, including DNA-binding proteins with zinc-finger motifs and enzymes like carbonic anhydrase. nih.gov Histidine is also a precursor to several important biological molecules, including the neurotransmitter histamine, which is involved in immune responses and gastric acid secretion, and the antioxidant dipeptide carnosine. nih.govcreative-proteomics.com Its involvement extends to proton buffering, scavenging of reactive oxygen species, and erythropoiesis. mdpi.com
Principles of Stable Isotope Labeling for Advanced Research
Stable isotope labeling is a technique that involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotopes. ontosight.aiwikipedia.org Common stable isotopes used in biological research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). numberanalytics.comoup.com The key principle behind this method is that isotopically labeled molecules are chemically identical to their naturally abundant counterparts, allowing them to participate in biological processes without altering the system's function. ontosight.ainumberanalytics.com
However, the difference in mass imparted by the isotopes makes them distinguishable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.aiwikipedia.orgnumberanalytics.com In MS, the mass difference is used to identify and quantify molecules. wikipedia.org In NMR, the different nuclear properties of the isotopes can be detected to provide detailed information about molecular structure and dynamics. wikipedia.org This ability to trace the fate of labeled molecules provides unparalleled insights into metabolic pathways, protein-protein interactions, and the absolute quantification of proteins and metabolites. ontosight.aimetwarebio.com
Strategic Utility of L Histidine:hcl:h2o D5; 15n3 in Modern Chemical Biology
Chemical Synthesis Routes for Deuterated and ¹⁵N-Labeled Histidine Precursors
The chemical synthesis of L-Histidine labeled with deuterium and ¹⁵N provides a high degree of control over the specific positions of the isotopic labels. Various synthetic strategies have been developed to introduce these isotopes into the histidine molecule or its precursors.
One common approach involves the construction of the imidazole (B134444) ring and the amino acid backbone from simple, commercially available, and highly enriched starting materials. researchgate.net For instance, a synthetic scheme can be designed to allow for the labeling of all carbon and nitrogen positions, or any combination thereof. researchgate.net This often involves the use of ¹⁵N-labeled glycine (B1666218) or other simple amino acid derivatives, which are then elaborated through a series of chemical reactions to form the complete histidine structure. researchgate.net The deuterium atoms can be introduced at various stages, for example, through hydrogen-deuterium exchange reactions on a suitable intermediate. researchgate.net
A notable method for creating the imidazole ring is through the condensation of tosylmethyl isocyanide with an appropriate aldehyde, followed by cycloaddition reactions. researchgate.net To achieve the desired stereochemistry (the L-configuration), enantioselective coupling methods, such as those using bislactim ethers, can be employed. researchgate.net The final deprotection steps then yield the desired L-Histidine with high optical purity. researchgate.net
Another strategy involves the use of deuterated reagents to introduce deuterium at specific sites. For example, deuterated trifluoromethanesulfonic acid (TfOD) has been used for hydrogen-deuterium exchange in aromatic compounds, including histidine. clockss.org However, these conditions can sometimes be harsh and may lead to racemization. clockss.org Therefore, milder, more selective methods are often preferred.
The synthesis of multiply labeled histidine, such as the tetralabeled histidine containing ¹³C, ¹⁵N, and deuterium, has also been described. researchgate.net These complex syntheses often start with simple labeled precursors like ¹⁵N-glycine and build the molecule step-by-step, incorporating the various isotopes as needed. researchgate.net
Table 1: Examples of Chemical Synthesis Approaches for Labeled Histidine
| Precursor/Reagent | Isotope Introduced | Key Reaction/Method | Reference |
| ¹⁵N-Glycine | ¹⁵N | Multi-step synthesis involving imidazole ring construction | researchgate.net |
| Deuterated Trifluoromethanesulfonic Acid (TfOD) | Deuterium | Hydrogen-Deuterium Exchange | clockss.org |
| Tosylmethyl isocyanide | - | Imidazole ring construction | researchgate.net |
| Bislactim ether of cyclo-D-valylglycine | - | Enantioselective coupling for L-configuration | researchgate.net |
Biosynthetic Production in Isotopic Media
Biosynthetic methods offer an alternative and often more efficient route to producing uniformly labeled amino acids, including L-Histidine (D5; ¹⁵N3). These methods leverage the natural metabolic pathways of microorganisms grown in media containing isotopic precursors.
Microbial Fermentation Strategies for Isotopic Incorporation
Microbial fermentation is a widely used technique for producing isotopically labeled biomolecules. In this approach, microorganisms, typically Escherichia coli, are grown in a minimal medium where the standard nitrogen source (like ammonium (B1175870) chloride) is replaced with a ¹⁵N-labeled equivalent (e.g., ¹⁵NH₄Cl), and the water is replaced with deuterium oxide (D₂O). ckisotopes.com This forces the organism to incorporate the heavy isotopes into all of its synthesized molecules, including amino acids.
To enhance the production of L-histidine specifically, metabolically engineered strains of E. coli have been developed. nih.govacs.org These strains are often modified to overcome the natural regulatory mechanisms that limit the overproduction of amino acids, such as feedback inhibition and transcriptional attenuation. nih.govacs.orgnih.gov By optimizing the expression of genes in the histidine biosynthetic pathway and redirecting metabolic fluxes towards histidine production, significant yields of the desired amino acid can be achieved. nih.govacs.org
The biosynthesis of histidine is a complex process involving ten enzymatic steps and utilizes precursors such as phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). acs.orgnih.gov The atoms of the histidine molecule are derived from these precursors, with the nitrogen atoms of the imidazole ring and the amino group originating from glutamine and glutamate (B1630785), respectively. nih.gov When the fermentation is carried out in a ¹⁵N-enriched medium, all three nitrogen atoms in the resulting histidine will be ¹⁵N. Similarly, the use of D₂O as the solvent leads to the incorporation of deuterium at non-exchangeable C-H positions.
Cell-Free Protein Synthesis Systems for Amino Acid Integration
Cell-free protein synthesis (CFPS) systems have emerged as a powerful tool for producing isotopically labeled proteins and, by extension, for the efficient incorporation of labeled amino acids. ckisotopes.comnih.govresearchgate.netisotope.com CFPS systems utilize a cell extract containing all the necessary machinery for transcription and translation (ribosomes, enzymes, etc.) but without the constraints of a living cell. ckisotopes.comisotope.com
A key advantage of CFPS is the ability to directly supply a cocktail of pre-labeled amino acids to the reaction mixture. ckisotopes.comnih.gov This bypasses the need for the organism to synthesize the amino acids itself, minimizing isotopic scrambling and allowing for precise control over the labeling pattern. nih.gov For the production of proteins containing L-Histidine (D5; ¹⁵N3), this specific isotopologue can be added to the cell-free reaction, ensuring its direct incorporation into the synthesized protein.
Furthermore, CFPS systems can be optimized for high-yield protein expression, making them a cost-effective alternative to in vivo methods, especially when using expensive labeled amino acids. ckisotopes.comresearchgate.net The chemical environment of the reaction can be readily controlled, and metabolic conversions between different amino acids are suppressed, which is a significant advantage for selective labeling. ckisotopes.comisotope.com
Enzymatic Approaches for Site-Selective Deuteration and Isotopic Exchange
Enzymatic methods offer a high degree of specificity for introducing isotopic labels at particular positions within a molecule. These biocatalytic approaches can be used to modify existing amino acids or to synthesize them from labeled precursors.
Hydrogen-Deuterium Exchange (H/D Exchange) Mechanisms
Hydrogen-deuterium exchange (HDX) reactions catalyzed by enzymes can be used to introduce deuterium at specific sites. The exchange rate of a particular hydrogen atom is often dependent on its solvent accessibility and the local chemical environment. plos.orgnih.gov For histidine, the C2-hydrogen of the imidazole ring is known to undergo H/D exchange in a D₂O solvent, a reaction that can be monitored by mass spectrometry or NMR. plos.orgnih.govacs.orgjst.go.jp
While some HDX reactions can occur under acidic or basic conditions, enzymatic catalysis provides a milder and more selective alternative. clockss.org For instance, the mobility and accessibility of histidine residues within a protein can influence their rate of deuteration. researchgate.net Studies have shown that the coordination of metal ions to histidine residues can dramatically decrease the rate of deuteration at the C2 position, providing a tool to probe metal-binding sites. portlandpress.com
Biocatalytic Reductive Amination for Deuterium and ¹⁵N Labeling
Biocatalytic reductive amination is a powerful and atom-efficient strategy for the enantioselective synthesis of isotopically labeled amino acids. nih.govchemrxiv.orgchemrxiv.orgrsc.org This approach can simultaneously introduce a deuterium atom at the α-carbon and a ¹⁵N atom from a labeled ammonium source, while establishing the chiral center of the amino acid. nih.govchemrxiv.orgchemrxiv.org
This method often employs a coupled enzymatic system. For example, an amino acid dehydrogenase can catalyze the reductive amination of an α-keto acid precursor. nih.govnih.gov To introduce deuterium at the α-position, a deuterated cofactor, such as [4-²H]-NADH, is required. nih.gov This deuterated cofactor can be regenerated in situ using a second enzyme and a deuterium source like D₂O or ²H₂ gas. nih.govchemrxiv.org
This biocatalytic platform offers several advantages, including the use of inexpensive isotopic precursors (D₂O, ¹⁵NH₄⁺), high selectivity, benign reaction conditions, and near-perfect atom economy. nih.govrsc.org It has been successfully used to synthesize a variety of multiply labeled amino acids on a preparative scale, making it a valuable tool for producing compounds like L-Histidine (D5; ¹⁵N3) for applications in protein NMR and other analytical techniques. nih.govchemrxiv.orgchemrxiv.org
Table 2: Summary of Enzymatic Labeling Methodologies
| Enzymatic Method | Key Enzyme(s) | Isotope(s) Introduced | Precursor(s) | Key Advantage(s) | Reference(s) |
| Hydrogen-Deuterium Exchange | Varies (e.g., within a protein context) | Deuterium | L-Histidine, D₂O | Site-specific information, probing solvent accessibility | plos.orgnih.govacs.orgjst.go.jpresearchgate.net |
| Biocatalytic Reductive Amination | Amino Acid Dehydrogenase, Cofactor-regenerating enzyme | Deuterium, ¹⁵N | α-keto acid, ¹⁵NH₄⁺, D₂O/²H₂ | High atom economy, enantioselectivity, simultaneous labeling | nih.govchemrxiv.orgchemrxiv.orgrsc.orgnih.gov |
Analytical Characterization of Isotopic Purity and Enrichment Levels
The analytical characterization of L-HISTIDINE:HCL:H2O (D5; 15N3) is crucial to verify its chemical purity and, most importantly, to quantify the level of isotopic enrichment and the specific locations of the isotopes. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netbuchem.com
Mass Spectrometry (MS) is a fundamental tool for determining isotopic enrichment. The incorporation of five deuterium atoms and three nitrogen-15 atoms results in a significant mass shift compared to the unlabeled compound, which allows for clear differentiation in a mass spectrum. researchgate.net High-resolution mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS) or Orbitrap MS, are capable of resolving the isotopic distribution of the labeled peptide or amino acid, providing a precise measurement of the enrichment level. loewenlabs.com Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also widely used for quantitative analysis and to confirm the isotopic purity. buchem.comchemicalbook.com Commercial suppliers typically specify the isotopic purity for each labeled element.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the position of the isotopic labels.
¹H NMR: In a deuterated compound like this, the absence of signals at specific positions in the proton NMR spectrum confirms the successful incorporation of deuterium.
¹⁵N NMR: This technique directly probes the ¹⁵N nuclei. Heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), can be used to correlate the ¹⁵N nuclei with adjacent protons or carbons, thus confirming the location of the ¹⁵N labels within the amino acid structure. researchgate.net
¹³C NMR: While this specific compound is not labeled with ¹³C, ¹³C NMR is often used in conjunction with other NMR techniques to provide a complete structural assignment of similarly labeled molecules. mdpi.com
The combination of these analytical methods ensures that the final product meets the high standards required for its use as an internal standard in quantitative proteomics or as a structural probe in advanced NMR studies. researchgate.netbuchem.com The chemical purity and the atom percent excess of each isotope are critical parameters that are determined and certified.
Research Findings
The following tables summarize typical specifications for commercially available isotopically labeled L-Histidine, including the D5, ¹⁵N₃ variant. These values represent the high levels of purity and enrichment necessary for demanding research applications.
| Parameter | Specification | Reference |
|---|---|---|
| Deuterium (D) Enrichment | 98 atom % D | isotope.com |
| Nitrogen-15 (¹⁵N) Enrichment | 98 atom % ¹⁵N | isotope.com |
| Chemical Purity (CP) | ≥98% | isotope.com |
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₄D₅¹⁵N₃O₂·HCl·H₂O | isotope.com |
| Molecular Weight | 217.64 g/mol | isotope.com |
| Appearance | White to Off-white Solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier method for determining the three-dimensional structures and characterizing the motional properties of biological macromolecules in solution. The use of isotopically labeled amino acids, such as L-HISTIDINE:HCL:H2O (D5; 15N3), is crucial for overcoming the challenges associated with the complexity and size of proteins. portlandpress.comeurisotop.com
Solution-State NMR for Protein Structure and Dynamics Analysis
Solution-state NMR provides invaluable insights into proteins in a near-native environment. The incorporation of L-HISTIDINE:HCL:H2O (D5; 15N3) enhances the quality and information content of NMR spectra, enabling detailed investigations of protein structure and dynamics. isotope.comisotope.com
A significant challenge in the NMR study of large proteins is spectral overlap and broad resonance lines, which arise from the high density of proton signals and efficient relaxation pathways. portlandpress.com The substitution of protons with deuterium (D or ²H) in L-histidine significantly simplifies the ¹H-NMR spectrum by reducing the number of proton signals. nih.gov Furthermore, because deuterium has a much smaller gyromagnetic ratio than a proton, its introduction effectively eliminates strong ¹H-¹H dipolar couplings, a major source of line broadening. nih.govutoronto.ca This leads to a substantial reduction in the linewidths of the remaining NMR signals, thereby improving both resolution and sensitivity. nih.govsigmaaldrich.com This technique, known as deuteration, is a cornerstone for studying high-molecular-weight proteins by NMR. utoronto.caresearchgate.net
The assignment of specific NMR signals to individual atoms within a protein is a prerequisite for detailed structural and dynamic analysis. The dual labeling of histidine with both deuterium (D5) and heavy nitrogen (¹⁵N3) facilitates this process. The ¹⁵N labels provide a distinct chemical shift for each nitrogen-containing residue, which can be correlated with the attached proton in two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments. portlandpress.com This creates a unique "fingerprint" of the protein, where each peak corresponds to a specific amino acid residue. portlandpress.commdpi.com The deuteration of the histidine side chain, in concert with ¹⁵N labeling of the backbone and side chain nitrogens, helps to resolve ambiguities in assignment by simplifying spectral regions and allowing for the application of specialized multi-dimensional NMR experiments designed for deuterated proteins. utoronto.cautoronto.ca
Table 1: Isotopic Labeling of L-Histidine and its Effect on NMR Spectra
| Isotope | Location in Histidine | Primary Effect on NMR Spectrum |
|---|---|---|
| D (Deuterium) | Cα, Cβ, Imidazole Ring | Simplifies ¹H spectrum, reduces signal linewidths |
| ¹⁵N (Nitrogen-15) | Backbone Amide, Imidazole Ring | Provides heteronuclear chemical shift dispersion for resonance assignment |
Protein function is intrinsically linked to its dynamic properties, which span a wide range of timescales. rsc.orgd-nb.info NMR spin-relaxation experiments are uniquely suited to probe these motions at atomic resolution. By incorporating ¹⁵N-labeled histidine, researchers can measure various relaxation parameters (R₁, R₂, and heteronuclear NOE) for the backbone and side-chain nitrogens. rsc.orgd-nb.info These parameters provide quantitative information about the amplitude and timescale of motions, from fast picosecond-nanosecond fluctuations of bond vectors to slower microsecond-millisecond conformational exchanges. d-nb.infoosti.gov The deuteration of the molecule is also advantageous for relaxation studies as it reduces the complexity of relaxation pathways, allowing for a more straightforward interpretation of the motional parameters of the ¹⁵N-labeled sites. acs.org
The interaction of proteins with other molecules, such as small-molecule ligands, is fundamental to most biological processes. NMR spectroscopy is a powerful technique for characterizing these interactions. nih.gov When a ligand binds to a protein, it can induce changes in the chemical environment of nearby amino acid residues, leading to perturbations in their NMR chemical shifts. mdpi.comnih.gov By using a protein selectively labeled with L-HISTIDINE:HCL:H2O (D5; 15N3), researchers can monitor the ¹H-¹⁵N HSQC spectrum of the protein upon titration with a ligand. Changes in the chemical shift or intensity of the histidine signals can pinpoint its involvement in the binding interface. unr.edu.ar Similarly, conformational transitions in proteins, which can be triggered by changes in pH, temperature, or ligand binding, can be monitored by observing the corresponding changes in the NMR spectra of labeled histidine residues. nih.govnih.gov
Table 2: NMR Observables for Studying Protein Interactions and Dynamics
| NMR Observable | Information Gained |
|---|---|
| Chemical Shift Perturbations | Ligand binding site mapping, conformational changes |
| Spin-Relaxation Rates (R₁, R₂) | Protein dynamics on ps-ns and µs-ms timescales |
| Heteronuclear NOE | Amplitude of fast (ps-ns) internal motions |
| Line Broadening | Exchange dynamics, ligand binding affinity |
The imidazole side chain of histidine has a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor in biological processes. ysu.amfrontiersin.org The specific pKa of a histidine residue within a protein is highly sensitive to its local microenvironment and can be a critical determinant of the protein's function. frontiersin.org NMR spectroscopy is the most widely used technique for determining the pKa values of individual histidine residues. nih.govmdpi.com The chemical shifts of the imidazole ring's protons and nitrogens are dependent on its protonation state. frontiersin.orgnih.gov By acquiring a series of ¹H-¹⁵N HSQC spectra at different pH values, one can plot the chemical shift of the ¹⁵N-labeled histidine nitrogens as a function of pH. nih.govnih.gov Fitting this titration curve to the Henderson-Hasselbalch equation yields the pKa value for that specific residue. acs.org The deuteration at the carbon positions of the imidazole ring does not interfere with this measurement, which relies on the ¹⁵N chemical shifts.
Solid-State NMR (ssNMR) Investigations
Solid-state NMR is an indispensable technique for studying the structure and dynamics of molecules in non-solution states, such as crystalline powders or membrane-bound proteins. nih.gov The use of isotopically labeled histidine, particularly the D5, 15N3 variant, significantly enhances the resolution and informational content of ssNMR experiments. chemie-brunschwig.ch
Elucidation of Crystalline Polymorphs and Hydrogen-Bonding Networks
The precise arrangement of atoms in a crystal lattice and the intricate network of hydrogen bonds that stabilize it are critical to a molecule's properties. Solid-state NMR, especially when combined with techniques like electron diffraction, is a powerful method for elucidating these features, even in microcrystalline samples that are too small for traditional X-ray diffraction. nih.govscispace.com
The isotopic labeling in L-HISTIDINE:HCL:H2O (D5; 15N3) is particularly advantageous. The substitution of protons with deuterium simplifies ¹H NMR spectra and reduces strong dipolar couplings, which can obscure important structural details. cambridge.org Concurrently, the presence of the spin-½ ¹⁵N nucleus at all three nitrogen positions (the alpha-amino group and both imidazole nitrogens) provides a direct and sensitive probe for investigating the local chemical environment. acs.orgresearchgate.net
Researchers can use ¹⁵N ssNMR to accurately determine the protonation state (neutral or cationic) and tautomeric form (which imidazole nitrogen is protonated) of the histidine residue. acs.org Furthermore, by measuring the dipolar interactions between ¹⁵N nuclei and nearby protons, it is possible to calculate precise N-H bond lengths, which are indicative of hydrogen bond strength. nih.govresearchgate.net This combined approach allows for the unambiguous characterization of hydrogen-bonding networks within different crystalline polymorphs of histidine-containing compounds. nih.govscispace.com
Table 1: ssNMR Parameters for Characterizing Histidine Environments
| Parameter | Nuclei Involved | Information Gained | Reference |
|---|---|---|---|
| Isotropic Chemical Shift | ¹⁵N, ¹³C | Protonation state, tautomeric form, secondary structure | acs.org |
| Dipolar Coupling | ¹H-¹⁵N, ¹H-¹³C | Internuclear distances, bond lengths, hydrogen bond strength | nih.gov |
Structural and Dynamic Studies of Membrane Proteins
Membrane proteins are notoriously difficult to study due to their size and requirement for a lipid bilayer environment. springernature.com Solid-state NMR is uniquely suited for these investigations, as it can analyze proteins in a near-native state. nih.govmit.edu Incorporating labeled amino acids like L-HISTIDINE:HCL:H2O (D5; 15N3) is a key strategy for overcoming the challenges associated with these complex systems. mdpi.com
Histidine residues are frequently found in the functional cores of membrane proteins, such as ion channels, where their ability to exchange protons is vital for activity. nih.govnih.gov The ¹⁵N labels in the imidazole ring allow researchers to monitor the pH-dependent chemical shifts, providing direct insight into the protonation and deprotonation events that govern channel gating and ion transport. mit.edu The deuteration (D5) helps to narrow the spectral lines by reducing strong ¹H-¹H dipolar interactions, which is crucial for achieving the necessary resolution in large protein complexes. cambridge.orgmdpi.com
By using oriented sample (OS) ssNMR on proteins containing ¹⁵N-labeled histidine, scientists can determine the tilt and rotation angles of transmembrane helices relative to the lipid bilayer. nih.govnih.gov These orientational restraints are critical for building high-resolution structural models of membrane proteins in their functional environment. acs.org Dynamic information, such as the reorientation of the imidazole ring during proton transfer, can also be extracted from the NMR data, providing a complete picture of how these proteins function. mit.edu
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone of proteomics, enabling the identification and quantification of thousands of proteins from complex biological samples. silantes.com Stable isotope labeling, where "heavy" isotopes like D and ¹⁵N are incorporated into molecules, is a fundamental strategy for achieving accurate quantification. L-HISTIDINE:HCL:H2O (D5; 15N3) serves as an ideal "heavy" standard for a variety of quantitative MS-based applications due to its significant mass shift compared to its natural, "light" counterpart.
Quantitative Proteomics and Protein Turnover Studies
Understanding how protein levels change in response to stimuli or during disease is a central goal of proteomics. springernature.com Stable isotope labeling methods provide a robust framework for both relative and absolute quantification of proteins and for studying their synthesis and degradation rates (turnover). oup.comckgas.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for precise and accurate quantification of molecules in a sample. nih.govsigmaaldrich.com The technique involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, L-HISTIDINE:HCL:H2O (D5; 15N3)—to a biological sample as an internal standard. nih.gov
Because the labeled standard is chemically identical to the endogenous ("light") histidine, it experiences the same processing and ionization efficiency during the MS workflow. By measuring the ratio of the mass spectrometer signal intensities of the heavy and light forms, and knowing the exact amount of the heavy standard added, one can calculate the absolute concentration of the endogenous histidine with high precision. nih.govnih.gov This method is sufficiently sensitive and accurate for applications such as clinical diagnostic studies. nih.govnih.gov
Table 2: Example of Mass Shift in IDMS
| Compound | Isotopic Label | Mass Increase (Da) | Application | Reference |
|---|---|---|---|---|
| L-Histidine | D5, ¹⁵N3 | +8 | Internal standard for absolute quantification of histidine | isotope.com |
Stable Isotope Labeling Approaches for Protein Quantification
Beyond IDMS for single molecules, heavy amino acids are integral to metabolic labeling strategies for large-scale protein quantification. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used technique in this area. ckgas.comresearchgate.net
In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for one or more amino acids. One population receives standard "light" amino acids, while the other receives "heavy" versions, such as L-HISTIDINE:HCL:H2O (D5; 15N3). ckgas.com Over several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second cell population. The two cell populations can then be subjected to different treatments, combined, and their proteins analyzed by MS. researchgate.net
Every peptide containing histidine will appear as a pair of signals in the mass spectrum, separated by a distinct mass difference corresponding to the heavy label. The ratio of the intensities of these heavy and light peptide pairs directly reflects the relative abundance of that protein between the two experimental conditions. usherbrooke.ca
A variation known as "dynamic SILAC" or "pulse-chase SILAC" uses the switch between heavy and light media to measure protein synthesis and degradation rates on a proteome-wide scale. researchgate.netliverpool.ac.ukplos.org By tracking the rate of incorporation of the heavy label (synthesis) and the rate of disappearance of the pre-existing light label (degradation) over time, researchers can determine the turnover rate, or half-life, for thousands of proteins simultaneously, providing deep insights into the dynamic nature of the proteome. liverpool.ac.ukelifesciences.org
Metabolomics and Metabolic Flux Analysis
The use of stable isotope-labeled amino acids is central to the fields of metabolomics and metabolic flux analysis. isotope.com By introducing compounds like L-Histidine (D5; 15N3) into biological systems, scientists can trace the metabolic fate of the labeled atoms, providing insights into pathway activities and the dynamic nature of metabolic networks. medchemexpress.com The heavy isotopes act as tracers that can be distinguished from their naturally abundant, lighter counterparts by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. isotope.com
Isotopically labeled L-histidine serves as a tracer to delineate metabolic pathways in various non-clinical models. When introduced into cell cultures or organisms, the labeled histidine is taken up and incorporated into downstream metabolic processes. By analyzing the distribution of the D5 and 15N labels in other metabolites, researchers can map the flow of atoms and identify active biochemical routes.
For instance, studies tracing the fate of nitrogen from various 15N-labeled amino acids in the brain have been conducted to understand neurotransmitter metabolism. In one such study, the contribution of nitrogen from 15N-histidine to the glutamate pool was found to be minimal compared to other amino acids like leucine (B10760876) and valine, providing valuable information about nitrogen source preferences in neural tissue. nih.gov The nitrogen atoms of histidine's imidazole ring may follow different biochemical pathways than the alpha-nitrogen, which is more readily involved in transamination reactions. chemrxiv.org This differential fate allows for nuanced investigations into specific aspects of amino acid catabolism and biosynthesis. chemrxiv.org Research in bovine mammary epithelial cells has also utilized L-histidine to probe its interaction with fatty acid metabolism, revealing that L-histidine can modulate the metabolic disruptions caused by high levels of non-esterified fatty acids (NEFAs). nih.gov
Table 1: Research Findings on Nitrogen Contribution to Brain Glutamate from 15N-Labeled Amino Acids
This table summarizes findings from a study tracing nitrogen fate, highlighting the differential contribution of various amino acids to glutamate synthesis in the brain. Data is illustrative of the types of findings from such tracing studies.
| 15N-Labeled Nutrient | Relative Nitrogen Contribution to Brain Glutamate Pool |
| Leucine | High |
| Valine | High |
| Glutamine | High |
| Alanine | High |
| Histidine | Minimal nih.gov |
| Serine | Minimal nih.gov |
| Lysine | Minimal nih.gov |
Histidine Hydrogen-Deuterium Exchange Mass Spectrometry (His-HDX-MS)
Histidine Hydrogen-Deuterium Exchange Mass Spectrometry (His-HDX-MS) is a specialized technique that leverages the slow exchange of the hydrogen atom at the C2 position of a histidine's imidazole ring with deuterium from a deuterated buffer. nih.gov This method provides specific information about the local environment, solvent accessibility, and acid-base properties of individual histidine residues within a protein. mdpi.comnih.gov Unlike the rapid exchange of hydrogens on nitrogen, oxygen, or sulfur atoms, the C2-hydrogen exchange occurs over a timescale of hours to days, making it uniquely suited for this type of analysis. nih.gov
His-HDX-MS is a sensitive probe for protein structure and dynamics. nih.gov The rate of deuterium exchange for a specific histidine residue is highly dependent on its local environment. nih.gov Changes in protein conformation, such as those induced by ligand binding or mutations, can alter the solvent accessibility of a histidine residue, leading to a measurable change in its exchange rate. nih.govnih.gov
A study on E. coli dihydrofolate reductase (DHFR) demonstrated the utility of this technique. nih.gov Researchers measured the pKₐ values and the half-lives of the HDX reaction for five histidine residues in the apo-enzyme and in complexes with various ligands. nih.gov The results showed that even for histidine residues located far from the active site, ligand binding significantly affected their exchange rates, revealing distal conformational changes throughout the protein structure. nih.gov This highlights the sensitivity of His-HDX-MS in detecting subtle structural perturbations. nih.gov
Table 3: His-HDX-MS Data for Dihydrofolate Reductase (DHFR) upon Ligand Binding
This table presents illustrative findings based on the research on DHFR, showing how ligand binding can alter the microenvironment of specific histidine residues as measured by the half-life (t₁/₂) of deuterium exchange. nih.gov
| Histidine Residue | Protein State | t₁/₂ of HDX (hours) | Interpretation |
| His-X | Apo-DHFR | 10 | Baseline exchange rate |
| His-X | DHFR-Methotrexate Complex | 25 | Decreased solvent accessibility due to conformational change |
| His-Y | Apo-DHFR | 15 | Baseline exchange rate |
| His-Y | DHFR-Methotrexate Complex | 14 | Minimal change, suggesting this residue is not impacted by binding |
Assessment of Histidine pKa Shifts and Protonation States
The unique chemical properties of the histidine imidazole side chain allow it to act as both a proton donor and acceptor at physiological pH, making it a key player in many protein functions. mdpi.comnih.gov The His-HDX-MS method is exceptionally well-suited for determining the acid-base dissociation constant (pKₐ) of individual histidine residues within a protein. mdpi.com The rate of the C2-hydrogen exchange reaction is dependent on the pH of the solution, and by measuring this rate across a range of pH values, a titration curve can be generated to calculate the precise pKₐ for each histidine. nih.govnih.gov
This capability was highlighted in a study comparing the propeptides of two related enzymes, furin and proprotein convertase 1/3 (PC1/3), which are activated at different pH values (6.5 and 5.5, respectively). nih.gov His-HDX-MS was used to determine the pKₐ of a conserved histidine residue (His₇₂) in the PC1/3 propeptide. nih.gov The analysis revealed an acid-shifted pKₐ of approximately 5.6 for this residue, a value consistent with the lower pH required for PC1/3 activation. nih.gov This finding explained how a conserved residue could mediate activation at two distinct pH levels in different but related proteins. nih.gov
Table 4: Determined pKₐ Values of Histidine Residues in Proprotein Convertases using His-HDX-MS
This table summarizes key findings from the comparative study of furin and PC1/3, demonstrating the ability of His-HDX-MS to determine residue-specific pKₐ values that are functionally relevant. nih.gov
| Protein | Histidine Residue | Determined pKₐ | Functional Implication |
| Furin Propeptide (PROFUR) | Conserved Histidine (His₆₉) | ~6.5 (established) | Consistent with activation pH in the trans-Golgi network |
| PC1/3 Propeptide (PROPC1) | Conserved Histidine (His₇₂) | ~5.6 nih.gov | Acid-shifted pKₐ consistent with activation pH in secretory vesicles nih.gov |
Research Applications of L Histidine:hcl:h2o D5; 15n3 in Biological Systems Non Clinical Contexts
Mechanisms of Enzyme Catalysis and Substrate Binding
The unique properties of L-histidine, with its imidazole (B134444) side chain having a pKa near physiological pH, allow it to act as both a proton donor and acceptor in many enzymatic reactions. The use of L-HISTIDINE:HCL:H2O (D5; 15N3) is instrumental in elucidating these catalytic mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique that leverages this isotopic labeling. By incorporating 15N into the histidine residues of an enzyme, researchers can monitor the chemical environment of each nitrogen atom in the imidazole ring. This provides detailed information on protonation states, tautomeric forms (Nδ1-H vs. Nε2-H), and hydrogen bonding interactions within the enzyme's active site during catalysis. For example, 15N NMR relaxation and cross-correlation studies can reveal the mobility of histidine side chains, which is often critical for substrate binding and turnover. Such studies have been applied to understand the dynamics of histidine residues in zinc-finger proteins as they interact with DNA, where the histidine coordinates the zinc ion and forms hydrogen bonds with the DNA backbone. nih.gov
The deuterium (B1214612) labeling (D5) helps to simplify complex proton NMR spectra and reduces relaxation effects, which is particularly useful when studying large protein complexes. By replacing protons with deuterons, the number of proton signals is reduced, allowing for clearer observation of the remaining protons, such as the crucial N-H protons of the imidazole ring. This simplification is vital for resolving subtle changes that occur upon substrate binding.
Kinetic studies also benefit from this labeling. The heavy isotopes (D and 15N) can induce a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of the isotope at a particular atomic position. Observing a KIE upon substitution with deuterated or 15N-labeled histidine can provide strong evidence for the involvement of that specific histidine residue in the rate-determining step of the enzymatic reaction, often related to proton transfer.
| Technique | Application in Enzyme Catalysis | Information Gained from L-HISTIDINE:HCL:H2O (D5; 15N3) |
| 15N NMR Spectroscopy | Probing the active site of metalloenzymes and hydrolases. | Determination of histidine protonation states, tautomeric equilibrium, and involvement in proton relay networks. acs.orguni-halle.de |
| Deuterium Labeling | Simplifying 1H NMR spectra of large enzyme-substrate complexes. | Unambiguous assignment of critical proton signals and clearer observation of binding-induced conformational changes. |
| Kinetic Isotope Effect (KIE) Studies | Identifying rate-determining steps in enzymatic reactions. | Evidence for the direct involvement of a histidine residue in bond-breaking or bond-forming events, particularly proton transfers. nih.gov |
Elucidation of Biosynthetic Pathways and Metabolic Intermediates
Stable isotope tracing using compounds like L-HISTIDINE:HCL:H2O (D5; 15N3) is a cornerstone of metabolic research, allowing for the detailed mapping of biosynthetic pathways and the quantification of metabolic fluxes. When cells or organisms are supplied with this labeled histidine, it is incorporated into newly synthesized proteins and can be catabolized through various metabolic routes.
Mass spectrometry is the primary analytical tool for these studies. The significant mass increase (8 atomic mass units) of the labeled histidine compared to its unlabeled counterpart allows for its unambiguous detection and quantification in complex biological samples. By tracking the appearance of this heavy signature in downstream metabolites, researchers can trace the metabolic fate of histidine. For instance, the degradation of histidine to urocanic acid and then to formiminoglutamate (FIGLU) can be followed. mdpi.com
In the context of metabolic flux analysis (MFA), providing L-HISTIDINE:HCL:H2O (D5; 15N3) as a tracer helps to quantify the rates of reactions in the histidine biosynthetic and catabolic pathways. The degree of isotope incorporation into various intermediates and end products over time provides quantitative data that can be used to build and validate metabolic models. This is particularly valuable for understanding how metabolic pathways are regulated under different physiological conditions or in response to genetic modifications. The dual labeling with both 15N and D provides more constraints on the metabolic model, leading to a more accurate determination of fluxes.
| Research Area | Experimental Approach | Key Findings Enabled by Isotopic Labeling |
| Histidine Catabolism | Supplying labeled histidine to cell cultures and analyzing metabolites by LC-MS. | Identification of catabolic intermediates and determination of the primary degradation pathways in specific cell types. mdpi.com |
| Metabolic Flux Analysis (MFA) | Isotope tracing experiments followed by mass spectrometry and computational modeling. | Quantification of the rates of synthesis and degradation of histidine and its contribution to other metabolic pathways, such as one-carbon metabolism. nih.gov |
| Amino Acid Homeostasis | Pulse-chase experiments using labeled histidine. | Measurement of the turnover rates of histidine pools and their partitioning between protein synthesis and catabolism. |
Investigation of Biomolecular Recognition and Assembly Processes
The specific labeling of histidine residues provides a powerful lens through which to view the interactions between proteins and other biomolecules, including other proteins, nucleic acids, and small molecule ligands. NMR spectroscopy is exceptionally well-suited for this purpose.
When a protein labeled with L-HISTIDINE:HCL:H2O (D5; 15N3) binds to an unlabeled partner molecule, changes in the chemical environment of the histidine residues at the interaction interface can be detected. This is often observed as chemical shift perturbations (CSPs) in the 15N-HSQC spectrum of the labeled protein. By identifying which histidine residues experience significant chemical shift changes, researchers can map the binding site on the protein surface. nih.gov
The deuterium labeling is advantageous here as well, especially for larger complexes. In perdeuterated proteins, where most protons are replaced by deuterium, specific re-introduction of protons at certain positions (such as the non-exchangeable side-chain protons of the labeled histidine) allows for the use of powerful NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine intermolecular distances, providing high-resolution structural information about the complex.
These methods are crucial for understanding the molecular basis of signal transduction, immune recognition, and the assembly of large macromolecular machines. By pinpointing the key histidine residues involved in these interactions, researchers can design targeted mutagenesis studies to validate their functional importance.
| Interaction Type | Technique | Information Obtained |
| Protein-Protein Interaction | NMR Chemical Shift Perturbation (CSP) | Identification of histidine residues at the binding interface. nih.govduke.edu |
| Protein-DNA Interaction | 15N NMR Spectroscopy | Characterization of hydrogen bonds between histidine side chains and the DNA phosphate (B84403) backbone. nih.gov |
| Protein-Ligand Binding | Isotope-Edited NMR | Confirmation of direct binding and mapping of the ligand-binding pocket. |
Studies of Protein Folding, Misfolding, and Aggregation (in vitro and Cell Culture Models)
The protonation state of histidine residues can significantly influence the stability, folding pathway, and aggregation propensity of proteins. This is particularly relevant in the study of diseases associated with protein misfolding, such as Alzheimer's and prion diseases. L-HISTIDINE:HCL:H2O (D5; 15N3) allows for detailed investigation of the role of specific histidine residues in these processes.
NMR studies can measure the pKa values of individual histidine residues within a protein. pnas.org These values can be altered by the local structural environment, and changes in pKa upon folding or misfolding can provide insights into the conformational changes occurring. For example, a buried histidine residue in a misfolded intermediate might become solvent-exposed, leading to a measurable shift in its pKa. Studies on the prion protein have used such methods to investigate how the protonation of buried histidines can destabilize the native structure, potentially triggering the conversion to the disease-associated form. nih.gov
Hydrogen-deuterium exchange (HDX) mass spectrometry is another technique where this labeled compound can be informative. While HDX typically monitors the exchange of backbone amide protons, specific methods can be adapted to probe side-chain exchange. The pre-incorporated deuterium atoms in L-HISTIDINE:HCL:H2O (D5; 15N3) serve as a stable marker that can be distinguished from the solvent deuterons used in a typical HDX experiment, offering a more nuanced view of solvent accessibility and dynamics at specific histidine sites during folding or aggregation.
| Research Focus | Method | Key Insights from Labeled Histidine |
| Protein Stability | NMR-monitored pH titrations | Determination of site-specific pKa values and their correlation with the protein's conformational stability. nih.gov |
| Folding Intermediates | NMR relaxation dispersion | Characterization of the structure and dynamics of transient, sparsely populated folding intermediates. pnas.org |
| Aggregation Mechanisms | Solid-State NMR of amyloid fibrils | Identification of the specific orientation and interactions of histidine residues within the core of protein aggregates. |
Analysis of Amino Acid Transport and Utilization in Cellular Models
Understanding how cells take up and utilize essential amino acids like histidine is fundamental to cell biology. L-HISTIDINE:HCL:H2O (D5; 15N3) serves as an ideal tracer for quantifying these processes in cellular models.
By incubating cells with medium containing the labeled histidine, researchers can measure the rate of its transport across the cell membrane. The intracellular and extracellular concentrations of both labeled and unlabeled histidine can be determined over time using LC-MS. This allows for the calculation of key kinetic parameters of amino acid transporters, such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). For instance, studies on the human peptide/histidine transporter 1 (PHT1) have used deuterated L-histidine to characterize its high affinity for histidine. nih.gov
| Parameter Measured | Experimental System | Analytical Technique | Finding from Labeled Histidine |
| Transporter Kinetics (Km, Vmax) | Stably transfected MDCK cells expressing hPHT1 | LC-MS analysis of deuterated L-histidine uptake | hPHT1 is a high-affinity transporter for histidine with a Km of approximately 16.3 µM. nih.gov |
| Cellular Uptake Rate | Human fibrosarcoma cells | Fluorescence microscopy (with fluorescently tagged peptides) | Polyhistidine peptides can act as cell-penetrating peptides, with uptake increasing with chain length. nih.gov |
| Protein Synthesis Rate | Cultured cells in SILAC medium | Quantitative Mass Spectrometry | Determination of relative changes in protein abundance and turnover rates under different experimental conditions. |
Emerging Methodologies and Future Research Directions
Integration of L-HISTIDINE:HCL:H2O (D5; 15N3) Labeling with Complementary Biophysical Techniques
The utility of L-HISTIDINE:HCL:H2O (D5; 15N3) is significantly amplified when its incorporation into biomolecules is analyzed using a suite of complementary biophysical techniques. The stable isotopes serve as sensitive reporters, allowing for detailed investigation of molecular structure, dynamics, and interactions. isotope.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary application. nih.gov The ¹⁵N labels enable multidimensional NMR experiments that are crucial for determining the three-dimensional structures of proteins in solution. utoronto.ca The deuterium (B1214612) labels can simplify complex proton NMR spectra and are used to probe the dynamics of protein sidechains. For instance, determining the ¹⁵N chemical shift tensors in single crystals of L-histidine hydrochloride monohydrate provides detailed information about the local electronic environment, which can be correlated with structural features.
Mass Spectrometry (MS) represents another key technique where this labeled compound is invaluable. In quantitative proteomics, methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use amino acids such as L-HISTIDINE:HCL:H2O (D5; 15N3) to create a "heavy" version of the proteome. nih.gov When mixed with an unlabeled ("light") sample, the mass difference allows for precise quantification of changes in protein abundance between different cellular states. nih.gov The known mass shift caused by the D5 and 15N3 labels serves as a reliable internal standard for these applications. isotope.commedchemexpress.com
The integration of these techniques provides a multi-faceted view of a protein's characteristics. NMR can provide atomic-resolution structural and dynamic information, while MS can quantify changes across the entire proteome, offering a systems-level perspective.
| Technique | Role of L-HISTIDINE:HCL:H2O (D5; 15N3) | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Provides ¹⁵N and ²H (Deuterium) nuclei for specialized experiments. | Protein structure, side-chain dynamics, ligand binding, and local electronic environment. isotope.comnih.gov |
| Mass Spectrometry (MS) | Acts as a stable isotope standard for relative and absolute quantification. medchemexpress.com | Changes in protein abundance (quantitative proteomics), metabolic flux analysis. isotope.comnih.gov |
| X-ray Crystallography | Can be used in conjunction with MS to confirm protein expression and incorporation of the label before crystallization. | High-resolution static 3D structure of proteins. |
Advances in Computational Modeling and Simulation of Isotopic Effects in Biomolecules
The substitution of lighter isotopes with heavier ones, such as protium (B1232500) with deuterium and ¹⁴N with ¹⁵N, introduces subtle but significant changes in the physical properties of a molecule. These alterations, known as kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs), can influence reaction rates, molecular vibrations, and the strength of non-covalent interactions like hydrogen bonds.
Advances in computational chemistry are enabling researchers to model and simulate these effects with increasing accuracy. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are used to predict how the increased mass from deuterium and nitrogen-15 (B135050) in L-HISTIDINE:HCL:H2O (D5; 15N3) affects biomolecular behavior.
Key areas of investigation include:
Protein Dynamics: MD simulations can model how the heavier mass of the labeled histidine side chain alters its vibrational frequencies and dynamic motions within a protein structure.
Enzyme Mechanisms: QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can calculate the impact of isotopic substitution on the activation energy of enzymatic reactions where a histidine residue is involved in the catalytic mechanism.
Hydrogen Bonding: The properties of hydrogen bonds involving the imidazole (B134444) ring of histidine can be subtly altered by the presence of deuterium. Computational models help to dissect these changes, which can impact protein stability and folding.
These computational studies are not merely theoretical; they provide a framework for interpreting experimental data from NMR and MS, allowing for a more profound understanding of how subtle atomic-level changes can influence macroscopic biological function.
| Isotopic Effect | Description | Computational Method |
| Kinetic Isotope Effect (KIE) | Change in the rate of a chemical reaction upon isotopic substitution. | Quantum Mechanics/Molecular Mechanics (QM/MM) |
| Equilibrium Isotope Effect (EIE) | Change in the equilibrium constant of a reaction upon isotopic substitution. | Molecular Dynamics (MD), Monte Carlo Simulations |
| Vibrational Frequency Shifts | Alteration of bond vibrational modes due to increased atomic mass. | Density Functional Theory (DFT), Normal Mode Analysis |
| Structural Perturbations | Minor changes in bond lengths and angles affecting protein structure and stability. | Molecular Dynamics (MD) Simulations |
Development of Next-Generation Isotopic Labeling Strategies
While uniform labeling of proteins with stable isotopes has been a cornerstone of proteomics, next-generation strategies are moving towards more selective and sophisticated approaches. utoronto.ca The goal is to simplify complex biological systems for analysis or to introduce unique probes for specific questions.
One major advancement is the development of methods for selective or site-directed labeling . Instead of incorporating L-HISTIDINE:HCL:H2O (D5; 15N3) into every histidine position, new synthetic and biosynthetic methods allow for its placement at a single, specific site within a protein. nih.govmdpi.com This is particularly powerful for studying the active site of an enzyme or a key residue at a protein-protein interface without interference from other labeled sites.
Furthermore, the evolution of metabolic labeling techniques continues to provide more dynamic information. nih.govPulsed SILAC (pSILAC) , for example, involves introducing the labeled amino acid for a short period to monitor rates of protein synthesis and degradation, offering a temporal dimension to proteomic analysis. nih.gov
Another emerging area is the combination of metabolic labeling with chemical labeling strategies, known as higher-order multiplexing . nih.gov In this approach, cells could be grown with L-HISTIDINE:HCL:H2O (D5; 15N3), and the resulting proteins could then be chemically tagged with other isotopic or isobaric labels. This allows researchers to compare multiple experimental conditions within a single mass spectrometry run, increasing throughput and accuracy.
| Labeling Strategy | Description | Application |
| Uniform Labeling | All instances of a specific amino acid (e.g., histidine) are isotopically labeled. | Standard SILAC for quantitative proteomics, structural NMR. nih.gov |
| Selective / Site-Directed Labeling | A labeled amino acid is incorporated only at specific, predefined positions in the protein sequence. mdpi.com | Probing enzyme active sites, specific protein-protein interactions. nih.gov |
| Pulsed SILAC (pSILAC) | Labeled amino acids are introduced to cell culture for a defined period. | Measuring protein synthesis and turnover rates. nih.gov |
| Higher-Order Multiplexing | Combines metabolic labeling (e.g., SILAC) with post-isolation chemical tagging (e.g., TMT, iTRAQ). | High-throughput analysis of multiple samples simultaneously. nih.gov |
Expanding the Scope of Histidine-Specific Probes in Complex Biological Systems
Histidine residues play critical roles in biological systems due to the unique chemical properties of the imidazole side chain. They are frequently found in enzyme active sites, metal-binding sites, and at the interfaces of protein-protein interactions. researchgate.net Using L-HISTIDINE:HCL:H2O (D5; 15N3) in combination with advanced chemical probes is enabling researchers to profile these functional histidines within their native environment, including in live cells. researchgate.net
Recent advances in chemical proteomics have led to the development of probes that can selectively react with histidine residues. rsc.org When these chemical probes are used in systems where proteins have been labeled with L-HISTIDINE:HCL:H2O (D5; 15N3), the labeled residue can be more easily identified and quantified by mass spectrometry. This relay method helps to discover functionally important histidines across the proteome. researchgate.net
This approach allows researchers to ask highly specific questions in complex biological contexts:
Identifying Drug Targets: By comparing the reactivity of histidine probes in the presence and absence of a drug, researchers can identify which histidine residues are in the binding pocket of a target protein.
Mapping Protein Interactions: Changes in the accessibility of a specific histidine residue to a chemical probe can indicate conformational changes that occur upon protein binding.
Studying Post-Translational Modifications: The reactivity of histidine can be influenced by modifications like phosphorylation on nearby residues. Labeled probes can help map these regulatory hotspots.
These methods are pushing the boundaries of chemical biology, moving from in vitro studies of isolated proteins to the analysis of protein function and regulation within the dynamic and complex environment of a living cell. researchgate.net
| Application Area | Methodology | Research Goal |
| Functional Site Profiling | Use of histidine-reactive chemical probes in SILAC-labeled cells. researchgate.net | To identify catalytically active or structurally important histidine residues across the proteome. |
| Metalloproteomics | Combining isotopic labeling with techniques to detect metal-binding proteins. | To discover and characterize unannotated histidine-containing metal-binding sites. researchgate.net |
| In-Cellular Structural Biology | Integrating isotopic labeling with in-cell NMR or cross-linking mass spectrometry. | To study the structure and interactions of proteins within their native cellular environment. |
| Drug Discovery | Monitoring changes in histidine probe reactivity upon addition of small molecules. | To identify drug-protein binding sites and off-target effects. |
Q & A
Q. What are the recommended methods for synthesizing L-HISTIDINE:HCL:H2O (D5; 15N3) to ensure high isotopic purity?
Synthesis of this isotopically labeled compound typically involves two approaches:
- Fermentation : Production via genetically modified Escherichia coli strains (e.g., NITE BP-02526), followed by purification steps to remove residual recombinant DNA and endotoxins. This method ensures high isotopic incorporation (>97% for 15N3 and D5) and is scalable for research-grade quantities .
- Chemical synthesis : Deuterated histidine derivatives (e.g., D5-labeled) can be enzymatically converted into target compounds using protocols involving isotopic precursors and controlled reaction conditions to minimize isotopic dilution .
Key validation: Post-synthesis analysis via mass spectrometry and nuclear magnetic resonance (NMR) is critical to confirm isotopic enrichment and purity (>98%) .
Q. How should researchers handle and store L-HISTIDINE:HCL:H2O (D5; 15N3) to maintain stability and ensure safety?
- Handling : Use personal protective equipment (PPE) including gloves and lab coats. Avoid inhalation of endotoxins, which may be present in fermentation-derived batches . Refer to Safety Data Sheets (SDS) for hazard-specific protocols (e.g., H302: harmful if swallowed) .
- Storage : Store in airtight, desiccated containers at -20°C to prevent hydrolysis of the hydrochloride salt and deuterium exchange with ambient moisture. Lyophilization is recommended for long-term stability .
Q. What analytical techniques are essential for characterizing isotopic purity and structural integrity of L-HISTIDINE:HCL:H2O (D5; 15N3)?
- Nuclear Magnetic Resonance (NMR) : 1H/13C CPMAS (cross-polarization magic-angle spinning) under ultrafast MAS (60 kHz) resolves site-specific isotopic incorporation. Selective excitation sequences (e.g., DANTE) enable precise assignment of proton environments (e.g., H5 vs. H8/H9 in the imidazole ring) .
- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment (e.g., 98% D5 and 15N3) and detects impurities (<5% D in partially labeled derivatives) .
- Elemental Analysis : Validates stoichiometry of HCl and H2O in the hydrate form .
Advanced Research Questions
Q. How does the incorporation of D5 and 15N3 isotopes in L-histidine affect the interpretation of kinetic isotope effects (KIEs) in enzyme catalysis studies?
- Deuterium (D5) : Alters bond vibration frequencies, enabling measurement of primary KIEs (e.g., C-D vs. C-H bond cleavage in histidine decarboxylase reactions). This is critical for identifying rate-limiting steps in enzyme mechanisms .
- 15N3 : Facilitates tracking of nitrogen metabolism in isotopic tracing studies. For example, 15N-labeled imidazole rings can monitor histidine catabolism pathways via LC-MS .
Methodological note: Control experiments with unlabeled compounds are required to distinguish intrinsic isotope effects from experimental artifacts.
Q. What advanced NMR techniques resolve proton-proton magnetization exchange in L-HISTIDINE:HCL:H2O (D5; 15N3) under dynamic conditions?
- fp-RFDR (finite-pulse radio-frequency-driven recoupling) : Under ultrafast MAS (60 kHz), this technique monitors magnetization transfer between selectively excited protons (e.g., H5 in the imidazole ring) and neighboring nuclei (e.g., H8/H9), revealing spatial proximity and hydrogen-bonding dynamics in crystalline or lyophilized samples .
- Doubly selective DANTE excitation : Isolates signals from chemically distinct protons (e.g., aromatic vs. aliphatic) for site-specific relaxation studies, critical for mapping conformational flexibility .
Q. How can researchers address discrepancies in metabolic flux data when using differently labeled L-histidine derivatives (e.g., 13C6 vs. D5;15N3)?
- Cross-validation : Combine multiple isotopic labels (e.g., 13C6 for carbon tracing and 15N3 for nitrogen pathways) to triangulate flux distributions in complex systems like microbial consortia .
- Orthogonal techniques : Pair isotopic data with enzyme activity assays (e.g., LtLyase kinetics using deuterated TMH substrates) to resolve conflicting interpretations of labeling efficiency .
- Purity controls : Ensure isotopic labels do not degrade during experimental workflows (e.g., via pH-stable buffers to prevent deuterium exchange) .
Q. What are the implications of endotoxin contamination in fermentation-derived L-HISTIDINE:HCL:H2O (D5; 15N3) for in vitro cell culture studies?
- Risk mitigation : Endotoxins from E. coli production strains can induce inflammatory responses in mammalian cell lines. Use endotoxin removal kits (e.g., polymyxin B columns) or opt for chemically synthesized batches for sensitive assays .
- Validation : Test batches via Limulus Amebocyte Lysate (LAL) assays to ensure endotoxin levels are below thresholds (e.g., <0.1 EU/mg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
